Covalent NAD⁺-HON Adduct Formation
HON distinguishes itself from all known competitive HSD inhibitors through a mechanism-based, enzyme-assisted suicide inactivation pathway. Unlike reversible inhibitors that simply occupy the substrate binding site, HON undergoes enzyme-catalyzed transformation to form a covalent adduct between C5 of HON and C4 of the nicotinamide ring of NAD⁺, as confirmed by X-ray crystallography at 2.6 Å resolution, mass spectrometry, and spectroscopic analysis [1]. This adduct is stabilized by novel protein-ligand interactions not observed in the native ternary complex, rendering the enzyme irreversibly inactivated [1]. Steady-state kinetic analysis reveals a weak initial K_i of 2 mM for the L-isomer, yet time-dependent inactivation results in potent antifungal efficacy that is not predicted by reversible binding parameters alone [1].
| Evidence Dimension | Mechanism of enzyme inhibition and mode of binding |
|---|---|
| Target Compound Data | Covalent, irreversible suicide inhibition; forms stable NAD⁺-HON adduct; K_i (steady-state) = 2 mM |
| Comparator Or Baseline | Competitive HSD inhibitors (e.g., phenolic analogs, substrate mimetics): Reversible, non-covalent binding; no adduct formation |
| Quantified Difference | Qualitative mechanistic distinction: irreversible covalent inactivation vs. reversible competitive inhibition |
| Conditions | Saccharomyces cerevisiae HSD; X-ray crystallography (2.6 Å); steady-state kinetics; mass spectrometry |
Why This Matters
Irreversible inactivation confers sustained target engagement and antifungal efficacy independent of weak reversible binding affinity, a mechanistic advantage not achievable with generic competitive HSD inhibitors.
- [1] Jacques, S. L., Mirza, I. A., Ejim, L., Koteva, K., Hughes, D. W., Green, K., Kinach, R., Honek, J. F., Lai, H. K., Berghuis, A. M., & Wright, G. D. (2003). Enzyme-assisted suicide: molecular basis for the antifungal activity of 5-hydroxy-4-oxonorvaline by potent inhibition of homoserine dehydrogenase. Chemistry & Biology, 10(10), 989-995. DOI: 10.1016/j.chembiol.2003.09.015 View Source
